molecular formula C24H45N3O3 B1195388 Gallamine CAS No. 153-76-4

Gallamine

Cat. No.: B1195388
CAS No.: 153-76-4
M. Wt: 423.6 g/mol
InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
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Description

Gallamine, also known as this compound triethiodide, is a synthetic non-depolarizing neuromuscular blocking agent. It was first synthesized by Daniel Bovet in 1947 and has been used primarily as a muscle relaxant in anesthesia. This compound works by blocking the action of acetylcholine at the neuromuscular junction, leading to muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gallamine is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with diethylaminoethyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodine to yield this compound triethiodide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Gallamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gallamine has a wide range of applications in scientific research:

Mechanism of Action

Gallamine exerts its effects by competitively binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate. This prevents acetylcholine from binding to its receptors, thereby inhibiting the transmission of nerve impulses to the muscles. The result is muscle relaxation. This compound also has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia and occasionally hypertension .

Comparison with Similar Compounds

  • Tubocurarine
  • Pancuronium
  • Vecuronium
  • Rocuronium
  • Atracurium

Biological Activity

Gallamine, specifically in its triethiodide form, is a nondepolarizing neuromuscular blocking agent (NMBA) widely used in clinical anesthesia. Its primary function is to induce skeletal muscle relaxation during surgical procedures. This article provides an in-depth exploration of this compound's biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts by competitively blocking the action of acetylcholine (ACh) at the neuromuscular junction. It binds to muscarinic and nicotinic acetylcholine receptors on the post-synaptic membrane of the motor endplate, inhibiting muscle contraction. The specific mechanisms include:

  • Muscarinic Receptor Antagonism : this compound primarily targets muscarinic acetylcholine receptor M2, inhibiting adenylate cyclase and affecting intracellular calcium levels through phospholipase C pathways .
  • Nicotinic Receptor Blockade : By binding to nicotinic receptors, this compound prevents ACh from eliciting muscle contractions, leading to muscle paralysis .

Pharmacological Profile

This compound exhibits a range of pharmacological properties that differentiate it from other neuromuscular blockers:

  • Duration of Action : this compound has a longer duration of action compared to depolarizing agents like succinylcholine, making it suitable for prolonged surgical procedures.
  • Cardiovascular Effects : Unlike some neuromuscular blockers, this compound can block cardiac vagal tone, potentially leading to sinus tachycardia and increased cardiac output .
  • Muscle Sensitivity Variability : Different muscle groups exhibit varying sensitivities to this compound. Ocular muscles are most sensitive, while the diaphragm is least affected .

Dosage and Administration

This compound is typically administered intravenously during surgical procedures. The dosage varies based on patient factors such as age, weight, and overall health. Standard dosing guidelines suggest starting doses around 0.5 to 1 mg/kg, with adjustments made based on clinical response.

Case Study 1: Accidental Subarachnoid Injection

A reported case involved the accidental subarachnoid injection of this compound during anesthesia induction. The management included immediate identification and monitoring for neurological deficits. This incident highlights the importance of careful administration techniques in preventing adverse effects associated with NMBA use .

Case Study 2: Muscle Distribution Study

A study utilizing microdialysis assessed this compound distribution in muscle tissues. Results indicated significant variability in drug concentration across different muscle types, which could inform dosing strategies for specific surgical contexts .

Research Findings

Recent research has provided insights into this compound's pharmacokinetics and dynamics:

  • Muscle Interstitial Fluid Concentration : A study demonstrated that this compound concentrations were significantly higher in interstitial fluid of more sensitive muscle groups compared to those less affected by NMBA administration .
  • Comparative Efficacy : Research comparing this compound with other neuromuscular blockers indicated that while it is effective for skeletal muscle relaxation, its slower onset time necessitates careful timing in surgical settings .

Summary Table of Biological Activity

Property This compound
ClassNondepolarizing NMBA
MechanismAcetylcholine receptor antagonist
Duration of ActionLong
Cardiovascular EffectsSinus tachycardia possible
Muscle SensitivityOcular > Neck > Limbs > Abdomen
Common UsesSurgical anesthesia

Properties

CAS No.

153-76-4

Molecular Formula

C24H45N3O3

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3

InChI Key

ICLWTJIMXVISSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Key on ui other cas no.

153-76-4

Related CAS

65-29-2 (Parent)

Synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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